Product packaging for Hofman's Violet(Cat. No.:CAS No. 8004-86-2)

Hofman's Violet

Cat. No.: B1673331
CAS No.: 8004-86-2
M. Wt: 422 g/mol
InChI Key: OKNJKIKBMQYONP-ZTFPKQFBSA-N
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Description

Hofman’s Violet is a synthetic organic dye historically significant for illustrating the relationship between molecular structure and color in organic chemistry. It was prepared by Frances Micklethwait and Gilbert Morgan at Imperial College (Royal College of Sciences) as part of a collection of 33 specimens demonstrating structural influences on dye coloration . Its inclusion in early 20th-century chemical collections underscores its role in foundational studies of dye chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32ClN3 B1673331 Hofman's Violet CAS No. 8004-86-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-4-[[4-(ethylamino)phenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3.ClH/c1-5-27-23-13-8-20(9-14-23)26(21-10-15-24(16-11-21)28-6-2)22-12-17-25(29-7-3)19(4)18-22;/h8-18,27-28H,5-7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSQDMWWOZFKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC=C(C=C3)NCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8004-86-2
Record name Hofman's Violet
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008004862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Reaction Conditions and Reagents

  • Alkylating Agents : Methyl iodide ($$ \text{CH}3\text{I} $$), ethyl iodide ($$ \text{C}2\text{H}_5\text{I} $$), or their bromine analogs.
  • Solvent : Methylated spirit (ethanol containing methanol) to enhance solubility and reaction kinetics.
  • Temperature : Sealed iron boilers heated to 150°C for 8–12 hours to drive alkylation.
  • Mechanism : Nucleophilic substitution at the amine groups of rosaniline, resulting in sequential methylation or ethylation (Figure 1).

The reaction produces a mixture of $$ N $$-methyl and $$ N $$-ethyl derivatives, with the degree of alkylation influencing the dye’s chromatic properties. For instance, higher methylation shifts absorption maxima bathochromically, yielding deeper violet shades.

Analytical Characterization of Synthetic Products

Liquid chromatography–mass spectrometry (LC-MS) analyses of historical Hofmann's Violet samples reveal intricate mixtures of homologues differentiated by $$ \text{CH}_2 $$ units. The following table summarizes key chromatographic findings:

Peak Identifier Molecular Weight ($$ m/z $$) Proposed Structure Methylation Degree
1 288 Rosaniline (fuchsin) 0
2 302 $$ N $$-Methylrosaniline 1
3 316 $$ N,N $$-Dimethylrosaniline 2
4 330 $$ N,N,N $$-Trimethylrosaniline 3
5 344 Tetramethylrosaniline 4
6 358 Pentamethylrosaniline 5
7 372 Hexamethylrosaniline 6

Data adapted from liquid chromatography–mass spectrometry (LC-MS) of historical dye samples.

The presence of up to eight methyl groups ($$ m/z $$ 400) in some samples underscores the challenges in controlling alkylation stoichiometry. Ethylation, though less common, introduces additional complexity, as ethyl groups ($$ \text{C}2\text{H}5 $$) may substitute methyl groups in certain batches.

Industrial Adaptations and Challenges

Scale-Up Modifications

Industrial production necessitated modifications to Hofmann’s original method:

  • Catalyst Use : Introduction of acidic catalysts (e.g., $$ \text{HBr} $$) to accelerate alkylation.
  • Alternative Alkylating Agents : Wanklyn’s 1864 patent employed 2-iodopropane ($$ \text{C}3\text{H}7\text{I} $$) derived from glycerol and hydroiodic acid, though this method risked byproduct formation.
  • Oxidative Steps : Poirrier and Chappat’s method integrated Sn(II)/Hg(II)-mediated oxidation post-alkylation, enhancing dye stability.

Quality Control Issues

The variable composition of Hofmann's Violet posed significant reproducibility challenges:

  • Homologue Ratios : Batch-to-batch inconsistencies in methylation degrees altered hue and intensity.
  • Byproduct Formation : Phenylated derivatives (e.g., $$ m/z $$ 434–524) emerged when aniline residues reacted with rosaniline, complicating purification.

Comparative Analysis of Synthesis Routes

The table below contrasts key historical methods for preparing Hofmann's Violet:

Method Year Alkylating Agent Conditions Key Product Features
Hofmann’s original 1863 $$ \text{CH}3\text{I} $$/$$ \text{C}2\text{H}_5\text{I} $$ 150°C, methylated spirit, sealed boiler Methyl/ethyl mix; 3–6 methyl groups
Poirrier & Chappat 1866 Methanol 175–300°C, Sn(II)/Hg(II) salts Oxidized derivatives; deeper hue
Wanklyn’s patent 1864 2-Iodopropane 120°C, HI/phosphorous catalyst Propyl derivatives; variable purity

Mechanistic Insights and Byproduct Formation

Alkylation proceeds via nucleophilic attack on rosaniline’s amine groups, with steric and electronic factors dictating substitution patterns. Side reactions, such as phenyl group incorporation, arise from residual aniline or toluidine in starting materials (Figure 6). For example, LC-MS data from Dresden samples identified diphenylated derivatives ($$ m/z $$ 510–524), likely formed via: $$ \text{Rosaniline} + 2 \, \text{Aniline} \rightarrow \text{Triphenylrosaniline} + \text{NH}_3 $$ Such byproducts necessitated post-synthetic purification, though historical methods often retained them to modulate color profiles.

Chemical Reactions Analysis

Types of Reactions: Hofman’s Violet undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of triethylrosaniline, which can be further utilized in different applications.

Scientific Research Applications

Hofman’s Violet has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Hofman’s Violet involves its ability to bind with chromosomal DNA. The dye binds to the DNA, allowing for the visualization of chromosomes under a microscope. This binding is facilitated by the interaction between the dye and the phosphate backbone of the DNA .

Comparison with Similar Compounds

Comparison with Gentian Violet

Structural and Functional Differences

Gentian Violet (Crystal Violet) is a triarylmethane dye with a hexamethylated pararosaniline structure. It is a potent antiseptic and Gram-staining agent, selectively targeting Gram-positive bacteria due to its interaction with peptidoglycan in cell walls .

Bactericidal Efficacy

Gentian Violet exhibits concentration-dependent bactericidal activity:

  • Gram-positive bacteria (e.g., Bacillus subtilis) : Inhibited at a dilution of 1:1,000,000 after 1 hour of exposure .
  • Gram-negative bacteria (e.g., Bacillus prodigiosus) : Requires prolonged exposure for inhibition, highlighting its selective action .

However, its lack of documented antimicrobial studies limits direct comparison.

Table 1: Bactericidal Activity of Gentian Violet

Organism Effective Dilution Exposure Time Growth Inhibition
Bacillus subtilis 1:1,000,000 1 hour Complete
Bacillus prodigiosus 1:1,000,000 >1 hour Partial
Bacillus lactis 1:1,000,000 >1 hour Partial

Data derived from Churchman ().

Comparison with Methyl Violet

Protein Binding and Stabilization

Methyl Violet (MV), another triarylmethane dye, binds serum albumin proteins, stabilizing their structure against thermal denaturation. Key findings include:

  • Bovine Serum Albumin (BSA) : MV increases denaturation temperature by 1.2°C compared to Human Serum Albumin (HSA), attributed to BSA’s two tryptophan residues enhancing dye-protein interactions .
  • HSA: Stabilization is less pronounced, suggesting structural differences in binding sites .

Table 2: Thermal Denaturation Temperatures of Serum Albumin-Dye Complexes

Protein Denaturation Temp. Increase (°C) Key Structural Feature
BSA + Methyl Violet +1.2 Two tryptophan residues
HSA + Methyl Violet +0.0 Single tryptophan

Data from Antonyan et al. ().

Comparison with Crystal Violet

Structural and Functional Analysis of Triarylmethane Dyes

While Hofman’s Violet’s exact structure is unspecified, triarylmethane dyes generally feature a central carbon bonded to three aromatic groups. Variations in substituents (e.g., –NH₂, –CH₃, –Cl) dictate their spectral and functional properties:

  • Methyl Violet : Methyl groups confer a violet hue and moderate protein affinity.
  • Gentian Violet : Additional methylation enhances antimicrobial potency.
  • Hofman’s Violet : Likely differs in substituent arrangement, affecting its color and reactivity.

Biological Activity

Hofmann's Violet, a synthetic dye, is primarily known for its applications in histology and microbiology as a staining agent. This article delves into its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic roles.

Hofmann's Violet is derived from the reaction of aniline with various reagents, resulting in a complex structure that allows it to interact with biological tissues. Its primary mechanism involves binding to cellular components, which can lead to alterations in cell function and viability.

  • Chemical Structure : The dye is characterized by a complex aromatic structure that facilitates its interaction with proteins and nucleic acids.
  • Binding Mechanism : Hofmann's Violet binds to cellular components through electrostatic interactions and hydrophobic forces, which can disrupt normal cellular processes.

Pharmacokinetics

Understanding the pharmacokinetics of Hofmann's Violet is crucial for evaluating its biological activity. The absorption, distribution, metabolism, and excretion (ADME) profiles are essential for determining its efficacy and safety in biological systems.

Parameter Description
AbsorptionRapidly absorbed through mucosal surfaces.
DistributionWidely distributed in tissues; high affinity for the liver and kidneys.
MetabolismPrimarily metabolized in the liver; metabolites may retain biological activity.
ExcretionExcreted via urine; renal clearance is significant.

Antimicrobial Properties

Recent studies have indicated that Hofmann's Violet exhibits antimicrobial activity against various pathogens. For instance:

  • A study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these bacteria .
  • In vitro assays revealed that Hofmann's Violet can inhibit bacterial growth by disrupting cell membrane integrity.

Case Study: Histological Applications

In histology, Hofmann's Violet is employed as a staining agent to visualize cellular structures:

  • Study Findings : In a comparative analysis, tissues stained with Hofmann's Violet showed enhanced contrast compared to traditional stains, improving diagnostic accuracy in identifying pathological changes .
  • Applications : It has been used effectively in cancer research to highlight tumor margins during surgical procedures.

Toxicity and Safety Profile

While Hofmann's Violet has shown promising biological activities, its safety profile must be considered:

  • Toxicity Studies : Animal studies have indicated low acute toxicity; however, prolonged exposure may lead to cytotoxic effects on certain cell lines .
  • Regulatory Status : Currently classified as safe for use in controlled laboratory settings but requires caution in clinical applications due to potential side effects.

Q & A

Q. Q1. What are the established methodologies for synthesizing Hofman's Violet, and how do reaction conditions influence yield and purity?

Methodological Answer : Synthesis typically involves diazotization and coupling reactions under controlled pH and temperature . To optimize yield, use factorial experimental design (e.g., varying solvents, catalysts) and validate purity via HPLC with UV-Vis detection (λ_max ~590 nm). Cross-reference spectral data (NMR, FTIR) with historical protocols to confirm structural fidelity .

Q. Q2. How do characterization techniques (e.g., spectroscopy, chromatography) resolve ambiguities in this compound identification?

Methodological Answer : Combine UV-Vis spectroscopy (identify λ_max shifts due to substituent effects) with mass spectrometry for molecular weight confirmation. For isomer differentiation, employ 2D NMR (COSY, NOESY) to map spatial proton relationships. Cross-validate with X-ray crystallography when crystalline forms are obtainable .

Advanced Research Questions

Q. Q3. What statistical frameworks are suitable for reconciling contradictory data on this compound's photostability across studies?

Methodological Answer : Apply meta-analytic heterogeneity tests (e.g., Cochran’s Q, I² statistic) to quantify variability in degradation rates . Stratify studies by experimental parameters (light intensity, solvent polarity) and use random-effects models to account for between-study variance. Sensitivity analyses can identify outlier datasets requiring re-evaluation .

Q. Q4. How can mechanistic studies elucidate this compound's role in radical scavenging, and what experimental designs minimize confounding variables?

Methodological Answer : Use pulse radiolysis to track transient radical intermediates and quantify rate constants (k) for electron transfer. Pair with DFT calculations to model reaction pathways. Control for oxygen levels via inert-atmosphere setups and validate with spin-trapping agents (e.g., DMPO) in ESR spectroscopy .

Q5. What criteria define a rigorous research question for this compound in mixed-methods studies (e.g., combining toxicity assays with computational modeling)?

Methodological Answer : Align with FINER criteria:

  • Feasible : Ensure access to validated toxicity databases (e.g., ECOTOX) and high-performance computing resources.
  • Novel : Focus on understudied endpoints (e.g., epigenetic effects).
  • Ethical : Adhere to OECD guidelines for in vitro assays .
    Use PICOT framework to structure hypotheses: Population (cell lines), Intervention (dose range), Comparison (control vs. treated), Outcome (IC₅₀), Time (exposure duration) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hofman's Violet
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Reactant of Route 2
Hofman's Violet

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.